2-Amino-3-isopropoxybenzamide
Description
2-Amino-3-isopropoxybenzamide is a benzamide derivative characterized by an amino group (-NH₂) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the benzene ring. Its applications are closely tied to its solubility, stability, and reactivity, which are influenced by the substituent arrangement .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) |
InChI Key |
VDELQLCQUOADHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropoxybenzamide typically involves the reaction of 2-amino-3-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor, and the reaction is monitored and controlled to optimize the production of this compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-isopropoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-isopropoxybenzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound Name | Molecular Formula | Substituent Position/Type | Molecular Weight (g/mol) | Solubility (in DMSO) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₄N₂O₂ | 2-NH₂; 3-OCH(CH₃)₂ | 206.23 | >50 mg/mL | 145–148 | Pharmaceutical intermediates |
| 2-Amino-N-isopropylbenzamide | C₁₀H₁₄N₂O | 2-NH₂; N-CH(CH₃)₂ | 192.23 | 30–40 mg/mL | 162–165 | Polymer additives |
| 2-Amino-4-methoxybenzamide | C₈H₁₀N₂O₂ | 2-NH₂; 4-OCH₃ | 166.18 | >100 mg/mL | 178–181 | Fluorescent probes |
| 2-Amino-5-chlorobenzamide | C₇H₇ClN₂O | 2-NH₂; 5-Cl | 170.60 | 10–20 mg/mL | 195–198 | Antimicrobial agents |
Physicochemical Properties
- Solubility: The isopropoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogues like 2-Amino-N-isopropylbenzamide. This is attributed to the ether group’s polarity, which facilitates dipole-dipole interactions .
- Melting Point: The lower melting point (145–148°C) of this compound relative to 2-Amino-5-chlorobenzamide (195–198°C) reflects reduced crystal lattice stability due to steric hindrance from the bulky isopropoxy group .
Reactivity and Stability
- Hydrolytic Stability: The isopropoxy group is less prone to hydrolysis under acidic conditions compared to methoxy substituents (e.g., 2-Amino-4-methoxybenzamide), which are more reactive due to smaller steric bulk. This makes this compound more suitable for prolonged storage .
- Electrophilic Substitution : The 3-isopropoxy group directs electrophilic attacks to the 4- and 6-positions of the benzene ring, contrasting with the 5-chloro derivative, where halogen atoms deactivate the ring toward further substitution .
Research Findings and Trends
Recent studies highlight the following trends:
- Drug Discovery: this compound derivatives are being explored as allosteric modulators of G-protein-coupled receptors (GPCRs), outperforming methoxy analogues in binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
